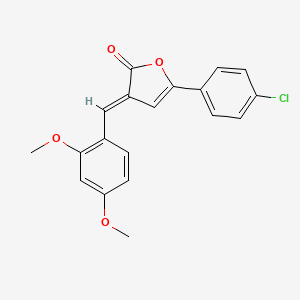
5-(4-chlorophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanone
Vue d'ensemble
Description
5-(4-chlorophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanone, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. It was first synthesized in the 1970s and has since become an important tool for farmers to protect their crops. In
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanone involves the inhibition of the biosynthesis of chlorophyll in plants. It specifically targets the enzyme protoporphyrinogen oxidase (PPO), which is involved in the production of chlorophyll. By inhibiting this enzyme, this compound prevents the synthesis of chlorophyll, leading to the death of the plant.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on plants. In addition to the inhibition of chlorophyll biosynthesis, it has also been shown to affect the production of other pigments and to disrupt the function of cell membranes. It can also cause oxidative stress in plants, leading to the production of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-chlorophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanone for lab experiments is its specificity for PPO. This makes it a useful tool for studying the role of PPO in plants and for investigating the effects of PPO inhibition on plant physiology. However, the use of this compound in lab experiments can be limited by its toxicity to animals, including humans. Careful handling and disposal of the compound is necessary to minimize the risk of exposure.
Orientations Futures
There are several future directions for research on 5-(4-chlorophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanone. One area of interest is the development of new formulations that can improve its efficacy and reduce its environmental impact. Another area of research is the investigation of the potential use of this compound as an antifungal agent. Finally, further studies are needed to better understand the biochemical and physiological effects of this compound on plants and to identify potential targets for herbicide resistance.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanone has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It is particularly effective against grassy weeds and can be used in a variety of crops, including soybeans, cotton, and peanuts. In addition to its use as a herbicide, this compound has also been studied for its potential as an antifungal agent.
Propriétés
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-22-16-8-5-13(17(11-16)23-2)9-14-10-18(24-19(14)21)12-3-6-15(20)7-4-12/h3-11H,1-2H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKDSPXOFZHOJI-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3900530.png)
![2-{2-[(4-ethoxyphenyl)amino]-1-propen-1-yl}-3,4-diphenyl-1,3-thiazol-3-ium bromide](/img/structure/B3900536.png)
![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3900543.png)
![4-hydroxy-2-{2-[(4-methoxyphenyl)amino]-1-propen-1-yl}-4-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B3900550.png)
![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-N,N-dimethylaniline](/img/structure/B3900551.png)
![1-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-2-pyrrolidinone](/img/structure/B3900553.png)
![4-(allyloxy)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-ethoxybenzamide](/img/structure/B3900563.png)
![5-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B3900578.png)
![1-benzyl-7,8-dimethoxy-5-(4-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B3900586.png)

![2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B3900590.png)
![1-[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B3900601.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3900606.png)
![(3,4-dimethylphenyl)[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B3900619.png)